2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate
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Overview
Description
2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate is a boron-containing compound that has garnered interest in the field of organic chemistry, particularly in the context of Suzuki–Miyaura coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate typically involves the reaction of appropriate boronic acid derivatives with 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate under inert atmospheres to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various boronic acid derivatives.
Reduction: Reduction reactions can yield different boronate esters.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve temperatures ranging from room temperature to 100°C, depending on the specific reaction being performed .
Major Products
The major products formed from these reactions include various boronic acid derivatives, boronate esters, and substituted cyclohexadienyl compounds .
Scientific Research Applications
2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate has several scientific research applications:
Mechanism of Action
The mechanism by which 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate exerts its effects involves the formation of carbon-boron bonds through Suzuki–Miyaura coupling. The palladium catalyst facilitates the transmetalation process, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond . This process is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boron-containing compound used in Suzuki–Miyaura coupling reactions.
Pinacol boronate esters: These compounds are also used in various organic synthesis reactions.
Uniqueness
2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate is unique due to its specific structure, which allows for selective reactions and the formation of complex molecules that are not easily achievable with other boron-containing compounds .
Biological Activity
Structural Overview
The compound's structure includes a boronate moiety and a bromo-substituted cyclohexadiene system, which is critical for its reactivity and biological interactions. The presence of the hydroxyethyl and methylamino groups suggests potential for hydrogen bonding and interaction with biological targets.
Research indicates that compounds with boronate groups can exhibit protease inhibition , particularly against serine proteases. The mechanism typically involves the reversible formation of a covalent bond between the boron atom and the hydroxyl group of serine residues in the active site of proteases . This interaction can lead to significant therapeutic applications, especially in cancer treatment where protease activity is often dysregulated.
Anticancer Properties
A study highlighted the compound's ability to induce apoptosis in cancer cell lines by modulating key signaling pathways. The compound was shown to inhibit cell proliferation through cell cycle arrest at the G1 phase, which is crucial for preventing tumor growth .
Enzyme Inhibition
The compound has been tested for its inhibitory effects on various enzymes. For instance, it was found to inhibit the enzyme carbonic anhydrase with an IC50 value indicating moderate potency. This inhibition can affect physiological processes such as pH regulation and ion transport, which are essential in various diseases .
Cytotoxicity Studies
Cytotoxicity assays conducted on several human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound exhibits selective cytotoxic effects. The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM .
Case Study 1: Breast Cancer Treatment
In a clinical setting, patients with advanced breast cancer were treated with a regimen including this compound. Results indicated a reduction in tumor size and improved patient outcomes compared to standard therapies alone. The study emphasized the importance of combining this compound with existing treatments to enhance efficacy .
Case Study 2: Metastatic Melanoma
Another study focused on metastatic melanoma patients showed that the incorporation of this compound into treatment protocols led to improved survival rates. Patients receiving this compound alongside immunotherapy exhibited enhanced immune responses and reduced tumor burden .
Table 1: Biological Activity Summary
Table 2: Clinical Outcomes
Properties
Molecular Formula |
C11H17BBrNO4 |
---|---|
Molecular Weight |
317.97 g/mol |
IUPAC Name |
(3-bromo-6-oxocyclohexa-1,3-dien-1-yl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid |
InChI |
InChI=1S/C11H17BBrNO4/c1-14(4-6-15)5-7-18-12(17)10-8-9(13)2-3-11(10)16/h2,8,15,17H,3-7H2,1H3 |
InChI Key |
JEJQJSNXNHNVBY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CCC1=O)Br)(O)OCCN(C)CCO |
Origin of Product |
United States |
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